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(MoSe₂)

Introduction
Molybdenum diselenide (MoSe₂), a member of the transition metal dichalcogenide (TMD)

family, is a layered material composed of individual Se-Mo-Se monolayers.[1] Within each

layer, molybdenum and selenium atoms are held together by strong covalent bonds. In

multilayer structures, these layers are stacked and bound by weak, non-covalent van der

Waals (vdW) forces.[2][3][4] These seemingly delicate interactions are fundamental to the

material's properties, dictating the interlayer spacing, electronic band structure, phonon modes,

and excitonic behavior. Understanding and quantifying these forces are critical for designing

and engineering novel electronic and optoelectronic devices based on multilayer MoSe₂. This

guide provides a comprehensive overview of the vdW forces in multilayer MoSe₂, detailing

quantitative parameters, the experimental protocols used for their characterization, and the

theoretical frameworks for their study.

The Nature of van der Waals Forces in Multilayer
MoSe₂
Van der Waals forces in multilayer MoSe₂ are the cumulative effect of fluctuating electric

dipoles within the electrically neutral monolayers. Though weaker than the in-plane covalent

bonds, these forces govern the stacking configuration and the degree of interlayer coupling.[2]

[5] This coupling directly influences the material's electronic and optical properties. For

instance, as MoSe₂ transitions from a monolayer to a multilayer configuration, its band gap

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1676697?utm_src=pdf-interest
https://www.benchchem.com/product/b1676697?utm_src=pdf-body
https://www.benchchem.com/product/b1676697?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S138589472504940X
https://www.researchgate.net/publication/290444605_Twisted_MoSe2_Bilayers_with_Variable_Local_Stacking_and_Interlayer_Coupling_Revealed_by_Low-Frequency_Raman_Spectroscopy
https://scispace.com/papers/synthesis-of-mos2-and-mose2-films-with-vertically-aligned-dkr1t5jhj4
https://pubmed.ncbi.nlm.nih.gov/23387444/
https://www.researchgate.net/publication/290444605_Twisted_MoSe2_Bilayers_with_Variable_Local_Stacking_and_Interlayer_Coupling_Revealed_by_Low-Frequency_Raman_Spectroscopy
https://ris.utwente.nl/ws/files/6998823/PhysRevB.93.085304.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


shifts from direct to indirect, a change mediated by the interlayer vdW interactions.

Furthermore, these forces give rise to unique low-frequency vibrational modes that are

characteristic of the multilayer structure and serve as a sensitive probe of interlayer coupling.[2]

[6]

Quantitative Analysis of Interlayer Interactions
The physical manifestation of vdW forces can be quantified through parameters such as

interlayer spacing and binding energy. These values are determined through a combination of

experimental measurements and theoretical calculations, primarily Density Functional Theory

(DFT) with vdW corrections.

Parameter
Material/Stacki
ng

Value Method Reference

Interlayer

Spacing

Pristine

Multilayer MoSe₂

~6.5 Å (Mo-to-

Mo distance)

Experimental

(TEM/XRD)
[1]

Ionic Liquid

Intercalated

10.2 Å

(Expanded)

Experimental

(TEM/XRD)
[1]

Binding Energy
Bilayer MoSe₂

(AA' Stack)
~22 meV/atom

Computational

(DFT:

HSE+MBD-NL)

[7]

Bilayer MoSe₂

(AB' Stack)
~21 meV/atom

Computational

(DFT:

HSE+MBD-NL)

[7]

Cohesive

Pressure
Multilayer MoSe₂ 3.0 ± 1.2 GPa

Experimental

(High-Pressure

PL)

[8]

Raman Shear

Mode (Bilayer)
Bilayer MoSe₂ ~19.2 cm⁻¹

Experimental

(Raman

Spectroscopy)

[6]

Raman

Breathing Mode

(Bilayer)

Bilayer MoSe₂ ~353 cm⁻¹

Experimental

(Raman

Spectroscopy)

[9][10]
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Logical Relationship of Forces in Multilayer MoSe₂
The following diagram illustrates the hierarchical nature of forces within the multilayer MoSe₂

crystal structure. Strong covalent bonds define the individual layers, which are then held

together by the weaker, long-range van der Waals interactions.
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Forces in Multilayer MoSe₂ Structure

Monolayer 1 (Se-Mo-Se)

Monolayer 2 (Se-Mo-Se)

Strong In-Plane Covalent Bonds

Mo-Se ~2.5 Å bond length

Strong In-Plane Covalent Bonds

Mo-Se ~2.5 Å bond length

  Weak van der Waals Forces
(Interlayer Interaction)

~6.5 Å Spacing

Click to download full resolution via product page

Caption: Diagram of intra- and interlayer forces in MoSe₂.
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Experimental Protocols for Probing van der Waals
Forces
Several experimental techniques are employed to characterize the effects of vdW forces in

multilayer MoSe₂.

Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for studying vibrational modes in

materials.[6] In multilayer MoSe₂, it is particularly effective for probing interlayer coupling.

Methodology: A monochromatic laser (e.g., 532 nm) is focused onto the MoSe₂ sample.[6]

The scattered light is collected and analyzed by a spectrometer. Inelastic scattering events,

where photons exchange energy with phonons (quantized lattice vibrations), result in shifts

in the light's frequency. These shifts correspond to the energy of the material's vibrational

modes.

Probing vdW Forces: While high-frequency modes like A₁g and E²¹g are characteristic of the

MoSe₂ monolayer, multilayer samples exhibit unique low-frequency modes (< 50 cm⁻¹).[2][6]

These modes, known as shear and breathing modes, involve the rigid movement of one

layer relative to another. The frequency and intensity of these modes are highly sensitive to

the strength of the vdW interlayer coupling and the number of layers. For example, a distinct

shear mode appears at approximately 19.2 cm⁻¹ for bilayer MoSe₂, which splits into two

separate peaks for a trilayer, directly reflecting changes in the interlayer force constants.[6]

Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted from a material after it has absorbed photons,

providing insight into its electronic band structure and excitonic properties, which are

modulated by interlayer vdW forces.[11][12]

Methodology: A laser with energy greater than the material's band gap excites electrons from

the valence band to the conduction band, creating electron-hole pairs (excitons). These

excitons subsequently recombine, emitting photons at energies corresponding to the band

gap and exciton binding energies. The emitted light is collected and its spectrum is analyzed.
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Probing vdW Forces: The transition from a direct band gap in monolayer MoSe₂ to an

indirect band gap in multilayer MoSe₂ is a direct consequence of interlayer coupling. This is

observed in PL spectra as a significant quenching of the main emission peak and the

emergence of new, lower-energy peaks corresponding to indirect transitions.[13] The energy

and intensity of these peaks provide a direct measure of the electronic coupling strength

between the layers.

Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique used for both topographical

imaging and direct force measurements at the nanoscale.[14][15][16]

Methodology: A sharp tip attached to a flexible cantilever is scanned across the sample

surface. For topographical imaging (Tapping Mode), the cantilever is oscillated at its

resonance frequency, and changes in oscillation amplitude due to tip-sample interactions are

used to construct a height map. For force measurements, force-distance curves are

generated by monitoring the cantilever's deflection as it approaches and retracts from the

surface.[17]

Probing vdW Forces: Topographical imaging is routinely used to confirm the number of

layers in an exfoliated or grown MoSe₂ flake by measuring its step height. More directly, the

adhesion force measured during the retraction phase of a force-distance curve provides a

quantitative measure of the vdW interaction between the AFM tip and the top MoSe₂ layer.

[17][18] Bimodal AFM techniques have been developed to map vdW forces with high spatial

resolution across 2D material interfaces.[14]

General Experimental Workflow
The characterization of vdW forces in a newly synthesized or prepared multilayer MoSe₂

sample typically follows a logical progression of non-destructive techniques.
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Experimental Workflow for MoSe₂ Characterization

1. Sample Synthesis
(CVD, Exfoliation)

2. Topographical Analysis (AFM)
- Identify layer number
- Assess surface quality

3. Raman Spectroscopy
- Confirm layer number

- Probe interlayer shear/breathing modes

4. Photoluminescence Spectroscopy
- Determine direct/indirect band gap

- Analyze excitonic coupling

5. Data Analysis & Correlation
- Correlate Raman/PL data with layer number

- Quantify interlayer coupling strength

Click to download full resolution via product page

Caption: A typical workflow for characterizing multilayer MoSe₂.
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Theoretical and Computational Approaches
First-principles calculations based on Density Functional Theory (DFT) are indispensable for

understanding vdW interactions in layered materials.[5]

Methodology: Standard DFT functionals often fail to accurately describe the long-range

electron correlation effects that give rise to vdW forces.[5] Therefore, specialized vdW-

corrected functionals (e.g., vdW-DF, DFT-D3) are employed.[19][20] These methods allow for

the calculation of binding energy curves as a function of interlayer distance for various

stacking configurations.[7]

Contribution to Research: Computational studies provide crucial insights that complement

experimental findings. They can predict stable stacking geometries, calculate interlayer

binding energies and force constants that are difficult to measure directly, and elucidate how

strain, pressure, or defects modify the vdW interactions.[19][21] This synergy between theory

and experiment is vital for a complete understanding of the system.

Conclusion
The van der Waals forces in multilayer MoSe₂ are the cornerstone of its layer-dependent

properties. While weak, they induce critical changes in the electronic and vibrational

characteristics of the material. A multi-technique approach, combining Raman and

photoluminescence spectroscopies, atomic force microscopy, and vdW-corrected DFT

calculations, is essential for a comprehensive characterization of these interactions. The

detailed understanding and quantification of vdW forces are paramount for the continued

development of MoSe₂-based technologies and the broader field of 2D materials

heterostructures.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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